N-(4-methylphenyl)-1-benzofuran-2-carboxamide
CAS No.:
VCID: VC10793575
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-methylphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives and carboxamides. Its molecular structure consists of a benzofuran ring attached to a carboxamide group, which is further linked to a 4-methylphenyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Synthesis MethodsThe synthesis of N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves several key steps, including:
Biological ActivitySimilar compounds to N-(4-methylphenyl)-1-benzofuran-2-carboxamide have shown potential antimicrobial effects by interfering with bacterial cell division processes. They may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to bacterial death. These derivatives often exhibit selective toxicity towards certain bacterial strains while maintaining low toxicity towards mammalian cells, which is crucial for developing effective therapeutic agents. Chemical ReactionsN-(4-methylphenyl)-1-benzofuran-2-carboxamide can undergo several types of chemical reactions typical for amides and heterocycles, highlighting its versatility in synthetic organic chemistry. ApplicationsThis compound has potential applications in several scientific domains, including medicinal chemistry and pharmacology, due to its complex structure and potential biological activities. Comparison with Related Compounds
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Product Name | N-(4-methylphenyl)-1-benzofuran-2-carboxamide | ||||||||||||
Molecular Formula | C16H13NO2 | ||||||||||||
Molecular Weight | 251.28 g/mol | ||||||||||||
IUPAC Name | N-(4-methylphenyl)-1-benzofuran-2-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18) | ||||||||||||
Standard InChIKey | GXIYCSNSKFMPFT-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | ||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | ||||||||||||
Solubility | 1.5 [ug/mL] | ||||||||||||
PubChem Compound | 725663 | ||||||||||||
Last Modified | Apr 15 2024 |
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